3-[(anilinocarbonyl)amino]-N,N-diethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(anilinocarbonyl)amino]-N,N-diethylbenzamide (ADB-FUBINACA) is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It belongs to the class of indazole-based synthetic cannabinoids and is structurally similar to other synthetic cannabinoids such as AB-FUBINACA and XLR-11. ADB-FUBINACA has been found to be a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids.
Mechanism of Action
3-[(anilinocarbonyl)amino]-N,N-diethylbenzamide acts as an agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. It binds to the CB1 receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids. It has been found to cause a range of psychoactive effects, including euphoria, relaxation, and altered perception of time and space. This compound has also been found to cause a range of physiological effects, including increased heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
3-[(anilinocarbonyl)amino]-N,N-diethylbenzamide has several advantages for use in lab experiments. It is a potent agonist of the CB1 receptor and can be used to study the effects of synthetic cannabinoids on the central nervous system. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, there are also limitations to the use of this compound in lab experiments. Its potency and psychoactive effects may make it difficult to control the dosage and ensure the safety of the researchers.
Future Directions
There are several future directions for research on 3-[(anilinocarbonyl)amino]-N,N-diethylbenzamide. One area of research is the development of new synthetic cannabinoids that are more selective for the CB1 receptor and have fewer psychoactive effects. Another area of research is the study of the long-term effects of synthetic cannabinoids on the central nervous system and cardiovascular system. Finally, there is a need for further research on the safety and toxicity of this compound and other synthetic cannabinoids.
Synthesis Methods
The synthesis of 3-[(anilinocarbonyl)amino]-N,N-diethylbenzamide involves the reaction of 4-fluorobenzyl chloride with 4-(aminocarbonyl)aniline to form 4-fluorobenzyl-4-(aminocarbonyl)aniline. This intermediate is then reacted with N,N-diethylformamide to form this compound.
Scientific Research Applications
3-[(anilinocarbonyl)amino]-N,N-diethylbenzamide has been used extensively in scientific research to study the effects of synthetic cannabinoids on the CB1 receptor. It has been found to be a potent agonist of the CB1 receptor and has been used to study the effects of synthetic cannabinoids on the central nervous system. This compound has also been used to study the effects of synthetic cannabinoids on the cardiovascular system.
properties
Molecular Formula |
C18H21N3O2 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N,N-diethyl-3-(phenylcarbamoylamino)benzamide |
InChI |
InChI=1S/C18H21N3O2/c1-3-21(4-2)17(22)14-9-8-12-16(13-14)20-18(23)19-15-10-6-5-7-11-15/h5-13H,3-4H2,1-2H3,(H2,19,20,23) |
InChI Key |
ILHZURWFEVJZRQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.